5-Methyl-3-propylpyrazin-2(1H)-one
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Overview
Description
5-Methyl-3-propylpyrazin-2(1H)-one: is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavorings, fragrances, and pharmaceuticals. This compound, with its unique methyl and propyl substitutions, may exhibit distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-propylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include:
Starting Materials: 3-propyl-1,2-diaminopropane and 2-oxoacetic acid.
Reaction Conditions: Heating the mixture in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-propylpyrazin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine oxides.
Reduction: Reaction with reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced pyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazines.
Scientific Research Applications
5-Methyl-3-propylpyrazin-2(1H)-one: may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, possibly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action for 5-Methyl-3-propylpyrazin-2(1H)-one would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could influence metabolic or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
5-Methyl-3-propylpyrazin-2(1H)-one: can be compared with other pyrazine derivatives:
Similar Compounds: 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2-Ethyl-3-methylpyrazine.
Uniqueness: The specific methyl and propyl substitutions confer unique chemical and physical properties, potentially leading to distinct applications and reactivity.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Properties
CAS No. |
23127-01-7 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-8(11)9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
NKCYOKSWWIYQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CNC1=O)C |
Origin of Product |
United States |
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